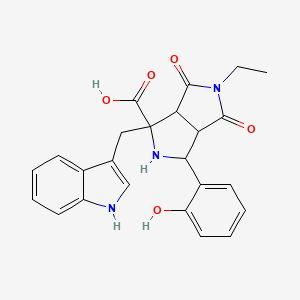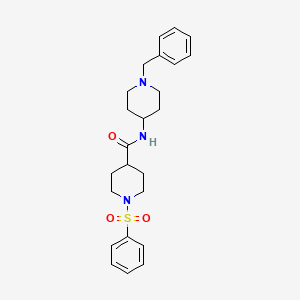![molecular formula C15H17N3O3 B7538112 N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP acts as a selective antagonist of the N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide receptor, which is a G protein-coupled receptor that modulates glutamate signaling in the brain. By binding to the allosteric site of the receptor, MPEP inhibits the downstream signaling pathway and reduces the excitatory effects of glutamate. This mechanism of action has been shown to improve cognitive and behavioral symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in addiction models. Additionally, MPEP has been shown to modulate synaptic plasticity and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its high selectivity and potency for the N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, MPEP also has some limitations, including its relatively short half-life and the need for repeated dosing in animal studies.
Orientations Futures
There are several future directions for research on MPEP, including the development of more selective and potent analogs, the exploration of its therapeutic potential in other neurological and psychiatric disorders, and the investigation of its long-term effects on brain function and behavior. Additionally, the use of MPEP in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
MPEP can be synthesized by a multi-step process involving the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol, which is then reacted with 2-cyanopyridine in the presence of a catalyst to form the pyridazine ring. The resulting compound is then methylated and acylated to obtain MPEP with high purity and yield.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, depression, anxiety, and addiction. It has been shown to selectively block the N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide receptor, which plays a crucial role in regulating glutamate signaling in the brain. By modulating this receptor, MPEP can potentially restore the balance of glutamate signaling and improve cognitive and behavioral symptoms associated with these disorders.
Propriétés
IUPAC Name |
N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-3-5-12(10-11)21-9-8-18(2)15(20)13-6-7-14(19)17-16-13/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRFVDIJLHCCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN(C)C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)

![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-(4-fluorophenyl)-2-[[2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7538075.png)
![N-phenyl-1-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7538080.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]acetamide](/img/structure/B7538096.png)
![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)

![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)